
4-(1H-imidazol-2-yl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-IMIDAZOL-2-YL)-PYRIDIN-3-YLAMINE is a heterocyclic compound that features both imidazole and pyridine rings. These structures are significant in medicinal chemistry due to their presence in many biologically active molecules. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-IMIDAZOL-2-YL)-PYRIDIN-3-YLAMINE typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is advantageous due to its mild reaction conditions, which are tolerant to a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound often employs multi-component reactions, which are efficient and yield high amounts of the desired product. For example, the use of erbium triflate as a catalyst in the reaction of α-azido chalcones, aryl aldehydes, and anilines has been shown to produce highly substituted imidazole derivatives in excellent yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-IMIDAZOL-2-YL)-PYRIDIN-3-YLAMINE undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: tert-Butylhydroperoxide (TBHP)
Reduction: Sodium borohydride
Substitution: Various nucleophiles, depending on the desired substitution pattern
Major Products Formed
The major products formed from these reactions include various substituted imidazole and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
4-(1H-IMIDAZOL-2-YL)-PYRIDIN-3-YLAMINE has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(1H-IMIDAZOL-2-YL)-PYRIDIN-3-YLAMINE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler structure that lacks the pyridine ring but shares the imidazole moiety.
Pyridine: Lacks the imidazole ring but is structurally similar in terms of the nitrogen-containing aromatic ring.
2-(1H-IMIDAZOL-2-YL)-PYRIDINE: Similar structure but with different substitution patterns.
Uniqueness
4-(1H-IMIDAZOL-2-YL)-PYRIDIN-3-YLAMINE is unique due to its dual-ring structure, which allows it to participate in a broader range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C8H8N4 |
|---|---|
Poids moléculaire |
160.18 g/mol |
Nom IUPAC |
4-(1H-imidazol-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C8H8N4/c9-7-5-10-2-1-6(7)8-11-3-4-12-8/h1-5H,9H2,(H,11,12) |
Clé InChI |
AKQHORDBTLZBKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1C2=NC=CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



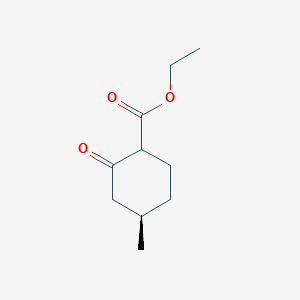

![3,8,9-Triazatricyclo[4.3.0.02,5]nonane](/img/structure/B13092362.png)
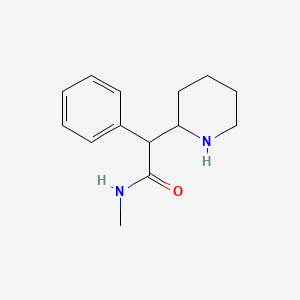
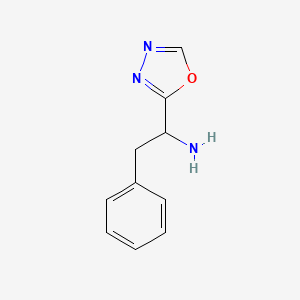

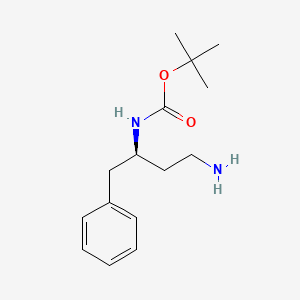
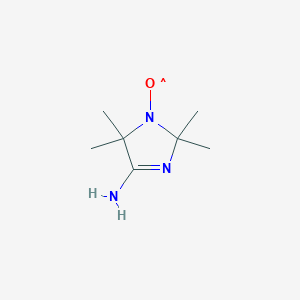
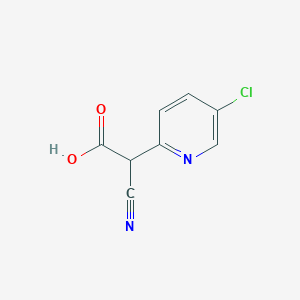
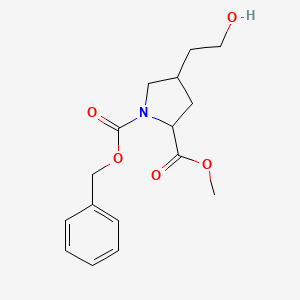
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diamine](/img/structure/B13092413.png)
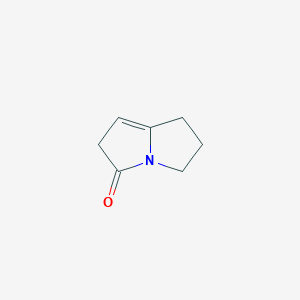
![Benzenepentanoic acid, beta-[4-(9H-carbazol-9-yl)phenyl]-3,5-bis(1,1-dimethylethyl)-4-methoxy-delta-oxo-, sodium salt](/img/structure/B13092437.png)
